Home > Products > Screening Compounds P144585 > 32a-Glycine-calcitonin (Salmon)
32a-Glycine-calcitonin (Salmon) - 115472-96-3

32a-Glycine-calcitonin (Salmon)

Catalog Number: EVT-1446853
CAS Number: 115472-96-3
Molecular Formula: C147H242N44O50S2
Molecular Weight: 3489.931
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

32a-Glycine-calcitonin (Salmon) is a synthetic derivative of salmon calcitonin, a peptide hormone consisting of 32 amino acids. This compound is primarily utilized in the treatment of conditions such as postmenopausal osteoporosis, Paget's disease, and hypercalcemia. The unique properties of salmon calcitonin, particularly its enhanced potency compared to human calcitonin, make it a preferred choice in clinical applications. The compound is synthesized from the ultimobranchial gland of salmon and has been extensively studied for its physiological roles and therapeutic potential .

Source

Salmon calcitonin was first isolated in 1962 from the ultimobranchial gland of fish by researchers Drs. Copp and Cheney. It has since been recognized for its significant role in calcium regulation and bone metabolism, leading to its therapeutic applications . The compound is synthesized using recombinant DNA technology or solid-phase synthesis methods .

Classification

32a-Glycine-calcitonin (Salmon) belongs to the class of peptide hormones and is categorized as a polypeptide drug. It is classified under the broader category of calcitonins, which are involved in calcium homeostasis and bone metabolism .

Synthesis Analysis

Methods

The synthesis of 32a-Glycine-calcitonin (Salmon) typically involves solid-phase peptide synthesis, which allows for the stepwise addition of amino acids to form the desired polypeptide chain. This method is favored due to its efficiency and ability to produce high-purity products .

Technical Details

  1. Solid-Phase Synthesis: This method employs a resin-bound approach where amino acids are sequentially added to a growing peptide chain. Protective groups are used to prevent undesired reactions during synthesis.
  2. Recombinant DNA Technology: Some formulations utilize genetic engineering techniques to express the peptide in host cells, allowing for large-scale production with controlled quality .
Molecular Structure Analysis

Structure

The molecular formula for 32a-Glycine-calcitonin (Salmon) is C147H242N44O50S2C_{147}H_{242}N_{44}O_{50}S_{2}, with a molecular weight of approximately 3489.9 g/mol . The structure consists of an alpha-helical conformation, which is crucial for its biological activity.

Data

  • CAS Number: 115472-96-3
  • Molecular Weight: 3489.9 g/mol
  • Density: Approximately 1.54 g/cm³ (predicted)
  • Solubility: Slightly soluble in water
  • Appearance: White to off-white solid .
Chemical Reactions Analysis

Reactions

32a-Glycine-calcitonin (Salmon) undergoes various chemical reactions typical of peptide hormones, including hydrolysis and oxidation, which can lead to degradation products. These reactions can affect the stability and efficacy of the compound.

Technical Details

  1. Hydrolysis: Peptide bonds may be hydrolyzed under certain conditions, leading to shorter peptide fragments.
  2. Oxidation: Cysteine residues can form disulfide bonds or undergo oxidation, altering the peptide's structure and function .
Mechanism of Action

The mechanism of action for 32a-Glycine-calcitonin (Salmon) involves binding to specific receptors on osteoclasts, which are cells responsible for bone resorption. Upon binding, it activates intracellular signaling pathways that lead to decreased osteoclast activity and increased renal excretion of calcium.

Process

  1. Receptor Binding: The peptide binds to the calcitonin receptor via G protein-coupled mechanisms.
  2. Signal Transduction: This initiates pathways involving cyclic adenosine monophosphate (cAMP) and phospholipase C/inositol trisphosphate (PLC/IP3), ultimately reducing bone resorption and lowering serum calcium levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Density: Approximately 1.54 g/cm³
  • Solubility: Slightly soluble in water
  • Melting Point: Not specified but typically varies based on formulation.

Chemical Properties

  • Stability: Sensitive to hydrolysis and oxidation; requires careful handling.
  • Impurities: Common impurities include truncated peptides or those resulting from racemization during synthesis .
Applications

32a-Glycine-calcitonin (Salmon) is primarily used in scientific research and clinical settings for:

  • Treatment of Osteoporosis: Effective in reducing bone resorption and increasing bone density.
  • Management of Paget’s Disease: Helps regulate calcium levels in patients with abnormal bone remodeling.
  • Hypercalcemia Treatment: Lowers elevated serum calcium levels effectively.

Additionally, ongoing research explores its potential use in other metabolic bone diseases and its immunogenicity profile in patients receiving treatment .

Introduction to 32a-Glycine-calcitonin (Salmon)

Biochemical Significance of Calcitonin in Vertebrate Physiology

Calcitonin is a 32-amino-acid peptide hormone central to calcium and phosphate homeostasis in vertebrates. Produced by parafollicular C-cells of the thyroid in mammals and the ultimobranchial gland in fish, it antagonizes parathyroid hormone (PTH) by inhibiting osteoclast-mediated bone resorption and enhancing renal calcium excretion [3] [9]. This hypocalcemic effect maintains skeletal integrity during periods of calcium stress, such as growth or reproduction. In salmon, calcitonin exhibits evolutionary adaptations that enhance its stability and receptor-binding affinity, making it 40–50 times more potent than human calcitonin in clinical settings [9] [1]. The hormone’s α-helical conformation, stabilized by a disulfide bridge between cysteine residues at positions 1 and 7, is critical for activating the G protein-coupled calcitonin receptor (CTR), which signals via cAMP and PLC/IP3 pathways to modulate osteoclast activity [3] [8].

Table 1: Comparative Structural and Functional Attributes of Calcitonin Isoforms

AttributeHuman CalcitoninSalmon CalcitoninFunctional Implication
Amino Acid SequenceCys-Gly-Asn-Leu-Ser-Thr-Cys...Cys-Ser-Asn-Leu-Ser-Thr-Cys...13 divergent residues (50% homology) [9]
Receptor Binding AffinityLowHigh20–50× greater potency [3] [9]
Half-LifeShort (~10 min)ExtendedProlonged hypocalcemic effect [9]
Key Therapeutic RoleLimited clinical useOsteoporosis/Paget’s diseaseSuperior efficacy in bone resorption inhibition [1]

Historical Context: Discovery and Evolution of Salmon Calcitonin Research

The discovery of calcitonin in 1962 by Copp and Cheney marked a pivotal advancement in bone metabolism research [3]. Initial extracts from mammalian thyroid glands showed modest hypocalcemic effects, but the isolation of salmon calcitonin (sCT) revealed unprecedented potency due to its structural stability and enhanced receptor interaction [9]. By 1975, synthetic sCT received FDA approval as the injectable formulation Miacalcin® for Paget’s disease and hypercalcemia, later expanding to intranasal sprays (1980s) for osteoporosis [1] [5].

A significant milestone emerged with the PROOF trial (2008), which demonstrated that 200 IU/day intranasal sCT reduced vertebral fracture risk by 33% in postmenopausal women [3]. Concurrently, immunogenicity concerns surfaced: 40–70% of patients developed anti-drug antibodies (ADAs), often neutralizing sCT’s efficacy within months [2]. This spurred innovations in peptide engineering, including 32a-glycine-calcitonin—a synthetic variant designed to mitigate impurity-related immunogenicity while preserving bioactivity [2] [4]. Recent efforts focus on oral formulations (e.g., ORACAL phase III trials) using carrier technologies like Eligen® to enhance bioavailability beyond the 3–5% typical of nasal sprays [9] [1].

Table 2: Key Milestones in Salmon Calcitonin Research

YearDevelopmentSignificance
1962Calcitonin discovered by Copp and CheneyFoundation for calcium regulation biology [3]
1975FDA approval of injectable Miacalcin® (sCT)First therapeutic use for bone diseases [5]
1992Intranasal sCT reduces fracture risk (Overgaard et al.)Validated non-invasive delivery [9]
2008PROOF trial confirms vertebral fracture reductionEstablished clinical efficacy in osteoporosis [3]
2010sSynthetic analogs (e.g., 32a-glycine) developedAddressed immunogenicity and stability challenges [4]
2020sOral sCT formulations (Phase III trials)Aimed at improving patient compliance [9]

Structural and Functional Uniqueness of 32a-Glycine-calcitonin

32a-Glycine-calcitonin (Salmon) (CAS: 115472-96-3) is a synthetic analog distinguished by a glycine substitution at position 32a, a modification engineered to optimize stability and minimize synthesis-related impurities. Its molecular formula is C₁₄₇H₂₄₂N₄₄O₅₀S₂ (MW: 3489.9 Da), featuring a conserved disulfide bond (Cys¹–Cys⁷) and an amidated C-terminus critical for receptor activation [4] [7]. The glycine substitution mitigates racemization and oxidation risks inherent in wild-type sCT during solid-phase synthesis, reducing byproducts like deamidated or sulfoxide derivatives that may provoke immune responses [2].

Functionally, 32a-glycine preserves sCT’s high-affinity binding to the human calcitonin receptor (hCTR). Key residues (e.g., Leu⁹, Tyr²², Arg²⁴) form hydrophobic and electrostatic interactions with hCTR’s extracellular domain, while the C-terminal proline amide stabilizes the α-helix [8] [6]. This ensures unaltered inhibition of osteoclastogenesis—verified via in vitro assays showing reduced TRAP-positive osteoclast formation [1]. Notably, impurities in synthetic sCT (e.g., missequences or truncated chains) can introduce novel T-cell epitopes, such as the immunodominant 9-mer frame GKLSQELHK (residues 15–23) that binds HLA-DR alleles [2]. The 32a-glycine variant’s optimized synthesis limits such impurities, potentially lowering immunogenicity risks while maintaining therapeutic potency.

Table 3: Structural Characteristics of 32a-Glycine-calcitonin (Salmon)

Structural ElementDescriptionRole
Amino Acid SequenceLinear 32-residue peptide with Gly³²ᵃReduces racemization/aggregation during synthesis [4]
Disulfide BondCys¹–Cys⁷Stabilizes N-terminal α-helix; essential for activity [8]
C-Terminal ModificationProline amidationEnhances receptor binding affinity and serum stability [6]
Receptor Interaction SiteLeu⁹, Tyr²², Arg²⁴, Thr²⁵Mediates high-affinity binding to hCTR [8]
Vulnerable ResiduesMethionine (absent; replaced by Val⁸)Avoids oxidation vs. human calcitonin [9]

Comprehensive List of Compounds Mentioned

  • 32a-Glycine-calcitonin (Salmon) (Primary Subject)
  • Salmon Calcitonin (sCT) (Reference Compound)
  • Human Calcitonin (Physiological Comparator)
  • Miacalcin® (Branded Pharmaceutical Formulation)
  • Calcitonin Receptor (CTR) (Molecular Target)

Properties

CAS Number

115472-96-3

Product Name

32a-Glycine-calcitonin (Salmon)

Molecular Formula

C147H242N44O50S2

Molecular Weight

3489.931

InChI

InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1

InChI Key

FLCBPICONBSRJW-QXKJFSBZSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO

Synonyms

1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide deriv.; USP Calcitonin Related Compound B;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.